Cas no 2060041-55-4 ({1-methyl-5-oxaspiro2.4heptan-6-yl}methanol)

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a spirocyclic ether alcohol characterized by its unique structural framework, combining a spiro[2.4]heptane core with an oxa-substitution and a hydroxymethyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of complex molecular architectures. Its rigid spirocyclic structure may confer stability and stereochemical control in downstream applications, while the hydroxymethyl group offers a handle for further functionalization. The presence of the ether linkage enhances solubility in polar solvents, facilitating its use in various reaction conditions. This compound is particularly relevant in pharmaceutical and materials research, where its distinct scaffold could enable the development of novel bioactive molecules or specialized polymers.
{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol structure
2060041-55-4 structure
Product Name:{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol
CAS No:2060041-55-4
MF:C8H14O2
MW:142.195562839508
MDL:MFCD30502455
CID:5183348
PubChem ID:137704218
Update Time:2025-08-03

{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Oxaspiro[2.4]heptane-6-methanol, 1-methyl-
    • {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol
    • MDL: MFCD30502455
    • Inchi: 1S/C8H14O2/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7,9H,2-5H2,1H3
    • InChI Key: KUCADKXDLLEZHW-UHFFFAOYSA-N
    • SMILES: C1(C)C2(CC(CO)OC2)C1

{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol Pricemore >>

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{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol Related Literature

Additional information on {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol

Introduction to {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol (CAS No. 2060041-55-4)

{1-methyl-5-oxaspiro2.4heptan-6-yl}methanol, identified by its CAS number 2060041-55-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic ether features a unique structural motif, combining a methanol side chain with a spirocyclic core, which makes it a versatile intermediate in the development of novel therapeutic agents.

The compound's structure consists of a seven-membered spirocycle that links two heterocyclic rings, specifically an oxygen-containing ring and a six-membered carbon ring. The presence of the methanol functional group at the 6-position and the methyl group at the 1-position contributes to its reactivity and potential applications in synthetic chemistry. This arrangement not only enhances its solubility in various organic solvents but also allows for further functionalization, making it a valuable building block in drug discovery.

In recent years, the pharmaceutical industry has seen a surge in interest for spirocyclic compounds due to their unique biological activities and structural rigidity. Spirocycles are known to exhibit enhanced binding affinity and selectivity towards biological targets, which is crucial for developing effective drugs. {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol, with its intricate architecture, has been explored as a potential scaffold for new medications targeting various diseases.

One of the most promising applications of {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The spirocyclic core of {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol provides a rigid framework that can be fine-tuned to interact with the active sites of kinases, making it an attractive candidate for this purpose.

Additionally, {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol has been investigated for its potential role in antiviral and anti-inflammatory drug development. The compound's ability to modulate enzyme activity and interact with biological targets has led to its incorporation into several research projects aimed at identifying novel therapeutic strategies against viral infections and inflammatory conditions. Preliminary studies have shown promising results in vitro, suggesting that derivatives of this compound could have significant clinical applications.

The synthesis of {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The spirocyclic core is typically formed through intramolecular cyclization reactions, while the methanol side chain is introduced via selective hydroxymethylation or reduction of carbonyl groups. Advanced techniques such as transition metal catalysis have been employed to enhance reaction efficiency and selectivity.

The compound's stability under various conditions has also been a focus of research efforts. Understanding its chemical behavior under different pH levels, temperatures, and solvent systems is essential for its practical application in pharmaceutical formulations. Studies have demonstrated that {1-methyl-5-oxaspiro2.4heptan-6-yl}methanol maintains its structural integrity under moderate conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light.

In conclusion, {1-methyl-5-oxaspiro2.4heptan-6-ylylmethanol (CAS No. 2060041-55-4) is a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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